![molecular formula C12H14ClNO B1416553 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide CAS No. 1087792-01-5](/img/structure/B1416553.png)
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide
Übersicht
Beschreibung
“2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide” is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide” consists of a cyclopropyl group attached to a phenyl group through a methyl bridge. This structure is further connected to an acetamide group through a chlorine atom .Physical And Chemical Properties Analysis
“2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Herbicides
- Herbicide Metabolism in Liver Microsomes: A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, in human and rat liver microsomes. This research highlighted the complex metabolic pathways of these herbicides and their carcinogenic potential in rats, providing insight into their biological interactions and potential environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).
Structural Analysis
- Conformation and Structure Studies: Gowda et al. (2007) conducted structural analyses of chloroacetamides, focusing on the conformation of the N—H bond in molecules similar to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide. These studies provide valuable information on the molecular structures and interactions of chloroacetamides (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).
Synthesis and Polarity
- Synthesis and Conformational Studies: Ishmaeva et al. (2015) explored the synthesis and polarity of chloroacetamides, contributing to the understanding of their chemical properties and potential applications in various fields (Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, & Sharova, 2015).
Antiviral and Anticancer Potential
- Novel Derivatives in Disease Treatment: Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative structurally related to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, demonstrating significant antiviral and antiapoptotic effects in vitro and potential efficacy in treating Japanese encephalitis (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Environmental Impact Studies
- Herbicide Distribution in the Environment: Kolpin et al. (1996) studied the occurrence of acetochlor, a compound related to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, in the hydrologic system. This research provided insights into the environmental distribution and impact of such herbicides (Kolpin, Nations, Goolsby, & Thurman, 1996).
Eigenschaften
IUPAC Name |
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFKJOYCGFKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



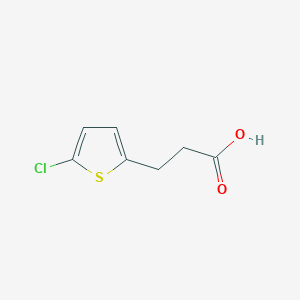
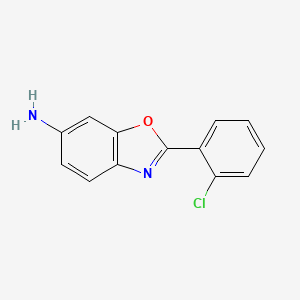
![{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416472.png)
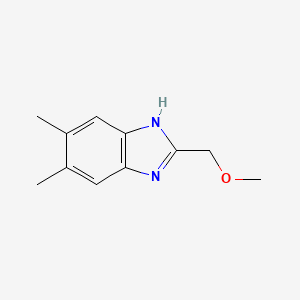
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1416475.png)
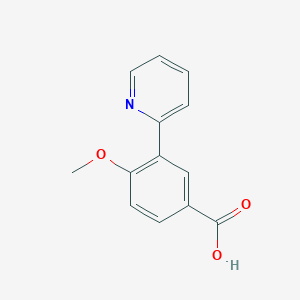
![2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol](/img/structure/B1416477.png)
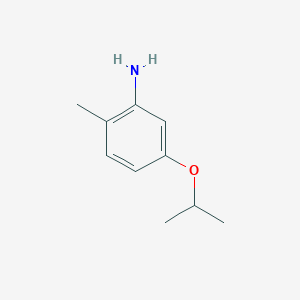
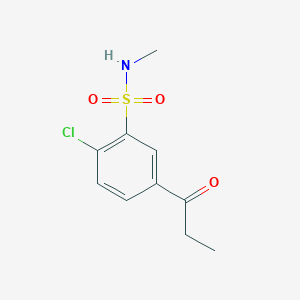
![2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide](/img/structure/B1416483.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B1416485.png)
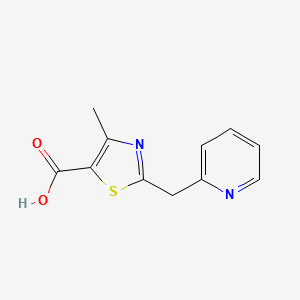
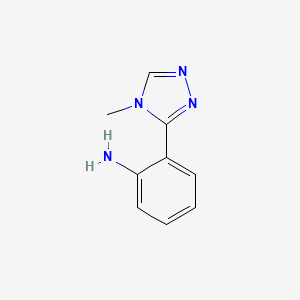
![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)